2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13448915
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16Cl3NO |
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Molecular Weight | 296.6 g/mol |
IUPAC Name | 2-[(2,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H15Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-16-8-11-2-1-5-15-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H |
Standard InChI Key | LVJLDCZQYWEIIR-UHFFFAOYSA-N |
SMILES | C1CC(NC1)COCC2=C(C=C(C=C2)Cl)Cl.Cl |
Canonical SMILES | C1CC(NC1)COCC2=C(C=C(C=C2)Cl)Cl.Cl |
Introduction
Structural Characterization and Nomenclature
Comparison with Analogous Compounds
Synthesis and Preparation
General Synthetic Approach
The synthesis of dichlorobenzyloxymethyl-pyrrolidine derivatives typically involves nucleophilic substitution or alkylation reactions. For example:
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Pyrrolidine Alkylation: Reaction of pyrrolidine with a dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl chloride) in the presence of a base (e.g., NaOH or K₂CO₃).
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Salt Formation: Conversion to the hydrochloride salt via treatment with HCl to enhance solubility and stability .
Key Reagents and Conditions
Step | Reagents/Conditions | Yield (Analogous) |
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Alkylation | 2,4-Dichlorobenzyl chloride, K₂CO₃, DMF | ~70-90% |
Salt Formation | HCl (aq.), room temperature | Quantitative |
Physical and Chemical Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility, making it suitable for biological studies. Stability is enhanced by the absence of reactive functional groups beyond the pyrrolidine nitrogen and ether linkage.
Spectroscopic Data (Hypothetical)
Spectroscopy | Expected Data (Analogous to 3,4-Dichloro) |
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¹H NMR | δ 1.5–2.5 (pyrrolidine CH₂), δ 3.5–4.0 (OCH₂), δ 7.2–8.0 (aromatic H) |
IR | Peaks at 2850–2950 cm⁻¹ (C-H stretch), 1100–1250 cm⁻¹ (C-O-C) |
Pharmaceutical and Biological Relevance
Structure-Activity Relationships (SAR)
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Substituent Position: The 2,4-dichloro arrangement may modulate receptor binding compared to 3,4- or 2,6-dichloro isomers .
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Stereochemistry: Chiral centers in pyrrolidine derivatives influence pharmacokinetics and selectivity .
Research Gaps and Future Directions
Unresolved Questions
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Biological Activity: No direct data exists on the 2,4-dichloro isomer’s efficacy or toxicity.
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Synthetic Challenges: Scalability of alkylation reactions with 2,4-dichlorobenzyl halides.
Strategic Recommendations
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